molecular formula C13H15N3O2S B3000180 3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid CAS No. 442651-60-7

3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid

Cat. No.: B3000180
CAS No.: 442651-60-7
M. Wt: 277.34
InChI Key: ZRHZZTJCMWJZAR-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a tetrahydrobenzo-thieno-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid typically involves multiple steps. One common method starts with the preparation of the thienopyrimidine core. This can be achieved through the reaction of a suitable thieno compound with a pyrimidine precursor under controlled conditions. For instance, the reaction of thieno[2,3-d]pyrimidin-4-amine with formaldehyde in 1,4-dioxane at elevated temperatures can yield the desired intermediate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as refluxing in dichloroethane with oxalyl chloride in the presence of pyridine to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propionic acid moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-10(18)5-6-14-12-11-8-3-1-2-4-9(8)19-13(11)16-7-15-12/h7H,1-6H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHZZTJCMWJZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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